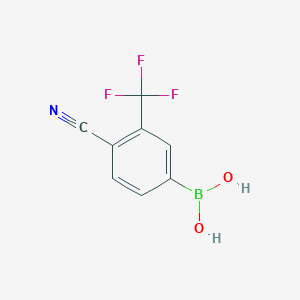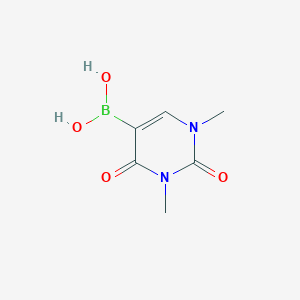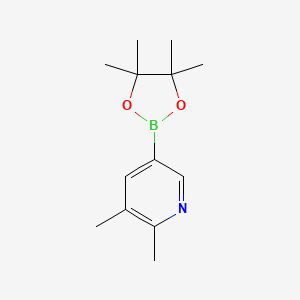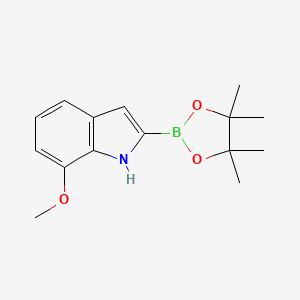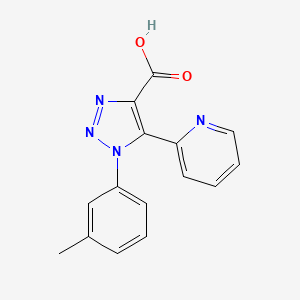
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Vue d'ensemble
Description
“2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” is a chemical compound. Its structure would be expected to contain a benzodiazole ring, which is a fused benzene and diazole ring, with a 5-fluoro-2-methylphenyl group attached. However, without specific literature or database references, it’s challenging to provide a detailed description12.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the benzodiazole ring and the attachment of the 5-fluoro-2-methylphenyl group. However, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis12.
Molecular Structure Analysis
The molecular structure of “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” would be expected to contain a benzodiazole ring fused with a 5-fluoro-2-methylphenyl group. However, without specific literature or database references, it’s challenging to provide a detailed molecular structure analysis12.
Chemical Reactions Analysis
The chemical reactions involving “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” would depend on the specific conditions and reagents used. However, without specific literature or database references, it’s challenging to provide a detailed chemical reactions analysis12.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” would depend on its specific structure. However, without specific literature or database references, it’s challenging to provide a detailed physical and chemical properties analysis12.
Applications De Recherche Scientifique
Antitumor Properties and Mechanisms
The antitumor benzothiazoles, including derivatives of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole, exhibit potent cytotoxic activities in vitro against specific cancer cell lines. These compounds are known to undergo bioactivation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA and induce cell death in sensitive tumor cells. The fluorinated derivatives, in particular, have shown enhanced activity due to their resistance to metabolic inactivation, making them promising candidates for further pharmaceutical development (Hutchinson et al., 2001); (Bradshaw et al., 2002).
Cytochrome P450 Induction and Metabolism
The antitumor activity of these benzothiazoles is associated with the induction of cytochrome P450 1A1 (CYP1A1), which plays a crucial role in their bioactivation. This bioactivation process involves the conversion of the compounds into electrophilic reactive intermediates, capable of forming DNA adducts in sensitive cancer cells, leading to cytotoxic effects. The specificity of this mechanism contributes to the selective antitumor activity of these compounds against particular cancer cell lines (Brantley et al., 2004).
Applications in Imaging and Drug Delivery
Fluorinated derivatives of benzothiazoles have also been explored for their potential applications in imaging and as prodrugs. Radiolabeling with fluorine-18 has been performed to develop novel probes for positron emission tomography (PET) imaging, which could help in the visualization of tyrosine kinase activity in cancers. Additionally, the development of amino acid prodrugs aims to improve the bioavailability and pharmacokinetic properties of these compounds, facilitating their use in clinical settings (Brown et al., 2001); (Hutchinson et al., 2002).
Safety And Hazards
The safety and hazards associated with “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” would depend on its specific structure and properties. However, without specific literature or database references, it’s challenging to provide detailed safety and hazards information12.
Orientations Futures
The future directions for research on “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” would depend on its specific applications and properties. However, without specific literature or database references, it’s challenging to provide detailed future directions12.
Please note that this information is based on the closest related compounds I could find and may not accurately represent “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole”. For accurate information, specific literature or database references for “2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole” would be needed.
Propriétés
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-9-6-7-10(15)8-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXTBPULIBQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




